1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol
Overview
Description
1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is a fluorinated alcohol compound with the molecular formula C11H5F19O. It is part of the broader class of per- and polyfluoroalkyl substances (PFASs), which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy . These properties make PFASs valuable in various industrial applications, but they also raise environmental and health concerns due to their persistence and bioaccumulation potential .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can potentially affect the compound’s stability and its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is typically synthesized through a telomerization process. This involves the reaction of perfluoroalkyl iodides with ethylene in the presence of a radical initiator to form fluorotelomer iodides, which are then converted to fluorotelomer alcohols through hydrolysis . The reaction conditions often include elevated temperatures and the use of solvents such as methanol or n-pentane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include perfluoroalkyl carboxylic acids, perfluoroalkanes, and various substituted derivatives .
Scientific Research Applications
1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol include:
- This compound
- Perfluoromethyldecanol
- 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)-
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique properties such as higher thermal stability and chemical resistance . These characteristics make it particularly valuable in applications requiring extreme conditions .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F19O/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h31H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPJMPARBFYNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F19O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379886 | |
Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31200-98-3 | |
Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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